molecular formula C14H16N2O5S2 B3020413 3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid CAS No. 781626-60-6

3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid

Cat. No.: B3020413
CAS No.: 781626-60-6
M. Wt: 356.41
InChI Key: SBIMPOJDWIZPDA-UHFFFAOYSA-N
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Description

3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid is a synthetically designed small molecule recognized for its potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound functions by competitively binding to the ATP-binding site of the kinase domain, thereby suppressing autophosphorylation and subsequent downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival. Its core research value lies in the investigation of oncogenic signaling, particularly in the context of EGFR-driven non-small cell lung cancer (NSCLC) and other epithelial malignancies . Researchers utilize this inhibitor to elucidate resistance mechanisms to first-generation EGFR inhibitors, explore synergistic drug combinations, and develop novel targeted therapeutic strategies. The thieno[2,3-d]pyrimidine scaffold is a known privileged structure in kinase inhibitor design, and this specific derivative provides a valuable chemical tool for probing the structure-activity relationships within this important class of therapeutic agents. Its application extends to basic cancer biology, preclinical drug discovery programs, and the development of companion diagnostics for personalized medicine approaches. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[(6-ethoxycarbonyl-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S2/c1-3-21-14(20)11-7(2)10-12(19)15-8(16-13(10)23-11)6-22-5-4-9(17)18/h3-6H2,1-2H3,(H,17,18)(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIMPOJDWIZPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CSCCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid (CAS: 781626-60-6) is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, particularly focusing on its pharmacological effects and mechanisms of action.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC14H16N2O5S2
Molecular Weight356.41 g/mol
Purity97%
IUPAC Name3-(((6-(ethoxycarbonyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl)thio)propanoic acid

The structure includes a thieno-pyrimidine moiety that is known for various biological activities, including anti-cancer and anti-inflammatory effects.

Antifibrotic Activity

Recent studies have highlighted the antifibrotic potential of compounds similar to this compound. For instance, compounds derived from thieno-pyrimidine structures have shown significant inhibition of collagen synthesis in hepatic stellate cells (HSCs), which are crucial in liver fibrosis development.

Case Study:
In vitro assays demonstrated that certain derivatives inhibited the expression of collagen type I alpha 1 (COL1A1), a key marker in fibrogenesis. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 45.69 μM to 45.81 μM, indicating effective antifibrotic activity .

Antimicrobial Activity

Thieno-pyrimidine derivatives have also been investigated for their antimicrobial properties. The structural components of this compound contribute to its ability to inhibit bacterial growth.

Research Findings:
Studies have reported that related compounds exhibit significant antibacterial and antifungal activities. For example, derivatives with similar thieno structures showed promising results against various microbial strains .

The biological activity of this compound can be attributed to its ability to modulate specific signaling pathways involved in fibrosis and inflammation. The thieno-pyrimidine scaffold is known to interact with enzymes and receptors that regulate collagen synthesis and degradation.

Table: Mechanisms of Action

MechanismEffect
Inhibition of COL1A1Reduces collagen deposition
Modulation of TGF-β signalingDecreases fibrogenesis
Antimicrobial actionDisrupts microbial cell wall synthesis

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The ethoxycarbonyl and sulfanylpropanoic acid groups are critical for bioactivity.
  • Therapeutic Potential: Analogous compounds’ antimicrobial and enzyme-inhibitory profiles suggest the target compound may dual-target microbial pathogens and epigenetic regulators .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-({[6-(ethoxycarbonyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)propanoic acid, and how do reaction conditions influence yield?

  • The compound can be synthesized via a multi-step sequence starting with thieno[2,3-d]pyrimidinone intermediates. For example, cyclocondensation of thiourea derivatives with ethyl acetoacetate under acidic conditions forms the pyrimidinone core, followed by sulfanylpropanoic acid side-chain introduction via nucleophilic substitution . Ethanol/dioxane mixtures are often used for crystallization to improve purity . Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratios of intermediates) and temperature (reflux conditions for cyclization).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Critical for confirming the thienopyrimidinone core (e.g., δ 2.4 ppm for methyl groups, δ 10-12 ppm for NH protons) and the sulfanylpropanoic acid moiety (δ 3.2-3.5 ppm for CH2-S linkages) .
  • HPLC-MS : Used to assess purity (>95%) and detect degradation products under stress conditions (e.g., acidic/basic hydrolysis) .
  • X-ray crystallography : Resolves conformational details, such as the planar thienopyrimidinone ring and spatial orientation of the sulfanyl group .

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